

6-Iodo-1H-pyrrolo[3,2-b]pyridine physical properties

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Compound of Interest

Compound Name: 6-Iodo-1H-pyrrolo[3,2-b]pyridine

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6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, experimental protocols, and relevant biological context of **6-Iodo-1H-pyrrolo[3,2-b]pyridine**. This compound is of significant interest in medicinal chemistry due to its structural similarity to a class of molecules known to exhibit potent biological activities, including kinase inhibition.

Core Physical Properties

Quantitative data for **6-Iodo-1H-pyrrolo[3,2-b]pyridine** is summarized below. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models due to a lack of published experimental data.

Property	Value	Source
Molecular Formula	C ₇ H ₅ IN ₂	[1]
Molecular Weight	244.04 g/mol	[1]
Predicted Boiling Point	360.7 ± 22.0 °C at 760 mmHg	[2]
Appearance	Likely a solid at room temperature	Inferred from related compounds
Melting Point	Not explicitly available in literature.	
Solubility	Soluble in common organic solvents like DMSO and DMF. Limited solubility in aqueous solutions is expected.	Inferred from related compounds

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and property determination of **6-Iodo-1H-pyrrolo[3,2-b]pyridine** are not readily available in the public domain. However, based on the synthesis of structurally related compounds, a general workflow can be proposed.

Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

A plausible synthetic route for **6-Iodo-1H-pyrrolo[3,2-b]pyridine** could involve the iodination of the parent 1H-pyrrolo[3,2-b]pyridine scaffold. A general procedure, adapted from the synthesis of similar iodinated heterocycles, is outlined below.

Materials:

- 1H-pyrrolo[3,2-b]pyridine
- N-Iodosuccinimide (NIS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Inert atmosphere (e.g., Nitrogen or Argon)

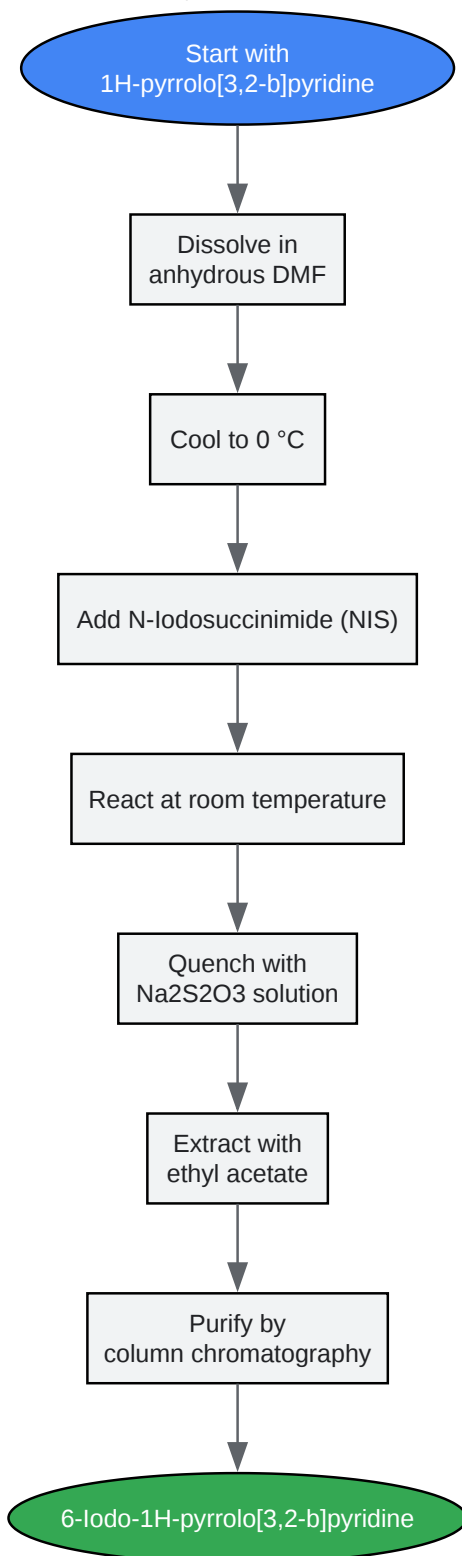
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

General Synthesis Workflow



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Caption: General workflow for the synthesis of **6-iodo-1H-pyrrolo[3,2-b]pyridine**.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the structure of the molecule. While specific spectral data for **6-Iodo-1H-pyrrolo[3,2-b]pyridine** is not available, the expected chemical shifts can be predicted based on data from related pyrrolopyridine and iodinated aromatic compounds.[\[3\]](#)[\[4\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
- Melting Point Determination: The melting point would be measured using a standard melting point apparatus to assess the purity of the compound.

Solubility Determination

A standard protocol for determining the solubility of the compound in various solvents would involve the following steps:

- Add an excess amount of **6-Iodo-1H-pyrrolo[3,2-b]pyridine** to a known volume of the solvent of interest in a sealed vial.
- Equilibrate the mixture at a constant temperature with agitation for a sufficient period (e.g., 24 hours) to ensure saturation.
- Centrifuge or filter the suspension to remove the undissolved solid.
- Carefully remove a known aliquot of the supernatant.
- Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Context: Kinase Inhibition

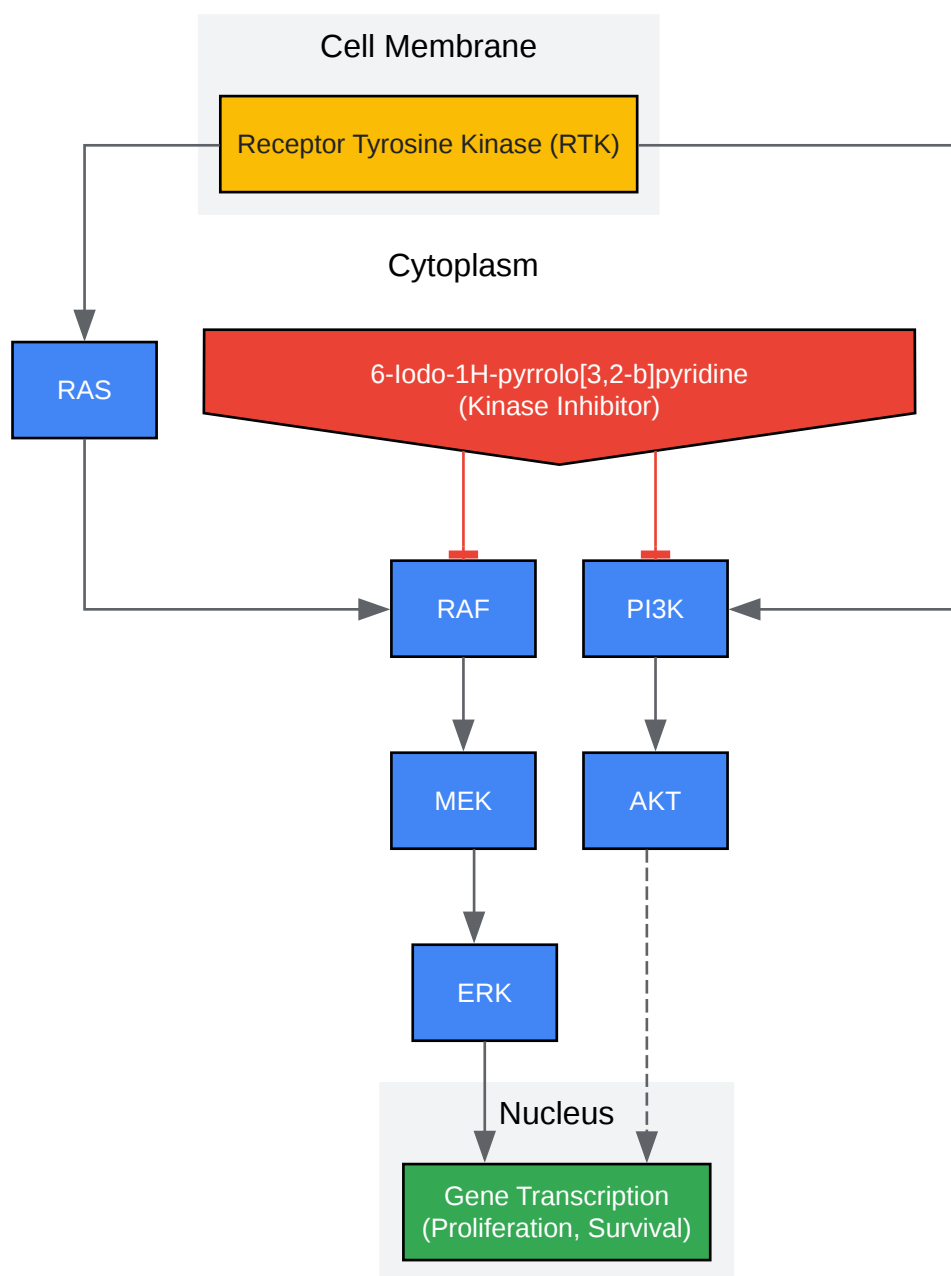
Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in the design of kinase inhibitors for the treatment of cancer.[\[5\]](#) These

compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

The inhibition of specific kinases can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

DOT Script for a Generalized Kinase Inhibitor Signaling Pathway:

Generalized Kinase Inhibitor Signaling Pathway



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Caption: **6-Iodo-1H-pyrrolo[3,2-b]pyridine** as a potential kinase inhibitor targeting key signaling pathways in cancer cells.

This guide provides a foundational understanding of **6-Iodo-1H-pyrrolo[3,2-b]pyridine** for research and development purposes. Further experimental work is necessary to fully elucidate its physical properties and biological activity.

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